(3,5-dimethyl-1H-pyrazol-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized from the reaction of 1,3-diketones with hydrazine . Pyrimidine compounds can be synthesized through several methods, including the Biginelli reaction .Molecular Structure Analysis
The compound contains a pyrazole ring and a pyrimidine ring, both of which are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis
Pyrazole and pyrimidine rings can undergo various reactions. For example, pyrazoles can react with electrophiles at the 3-position . Pyrimidines can undergo reactions such as alkylation, acylation, and halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Pyrazole and pyrimidine compounds are generally stable and have moderate to high polarity .Scientific Research Applications
Antimicrobial and Anticancer Activities
Novel pyrazole derivatives, including those structurally related to (3,5-dimethyl-1H-pyrazol-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. For instance, compounds with similar structural motifs have demonstrated higher anticancer activity than doxorubicin, a reference drug, alongside good to excellent antimicrobial efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016). Furthermore, compounds encompassing pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives have exhibited moderate effects against bacterial and fungal species, emphasizing the versatility of this chemical scaffold in developing new antimicrobial agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antagonistic and Binding Interactions
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar pyrazole core, with the CB1 cannabinoid receptor has been studied to identify its antagonistic properties and binding interactions, offering insights into the development of receptor-specific drugs (Shim et al., 2002).
Antifungal and Antibacterial Agents
Synthetic efforts have also led to the creation of novel pyrazole and isoxazole derivatives acting as potential antibacterial and antifungal agents. These compounds have shown significant activity against various pathogens, highlighting the potential of this chemical structure in addressing infectious diseases (Sanjeeva, Narendra, & Venkata, 2022).
Anticancer Activity and Molecular Docking
Further studies on the synthesis and characterization of new pyrazole and pyrimidine derivatives have demonstrated their antimicrobial and in vitro anticancer activity. Molecular docking analyses of these compounds have provided insights into their potential mechanisms of action against cancer cell lines, underscoring the importance of this scaffold in anticancer research (Fahim, Tolan, Awad, & Ismael, 2021).
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O/c1-9-13(10(2)22-21-9)14(25)24-5-3-23(4-6-24)12-7-11(15(16,17)18)19-8-20-12/h7-8H,3-6H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMHNIPALHFYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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